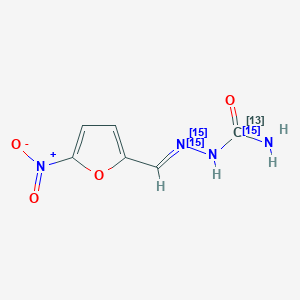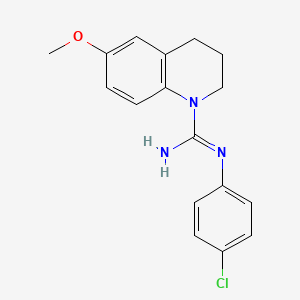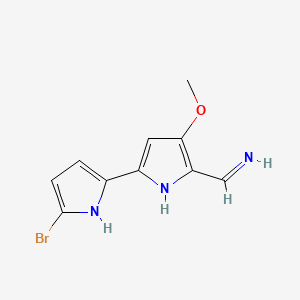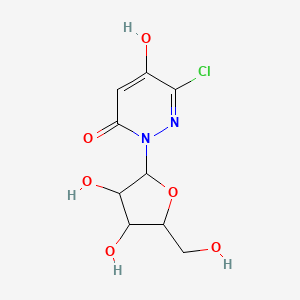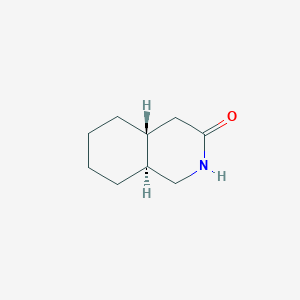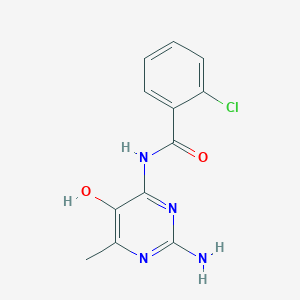![molecular formula C11H8BrN3S B12923994 6-(4-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole CAS No. 947534-80-7](/img/structure/B12923994.png)
6-(4-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole is a heterocyclic compound that features a unique structure combining an imidazole ring with a thiadiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromoaniline with carbon disulfide and hydrazine hydrate to form 4-bromo-1,2,4-thiadiazole-3-thiol. This intermediate is then reacted with 2-bromoacetophenone under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur and nitrogen atoms in the thiadiazole ring.
Cyclization Reactions: The imidazole and thiadiazole rings can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the phenyl ring.
Wissenschaftliche Forschungsanwendungen
6-(4-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in studying enzyme inhibition and receptor binding due to its unique structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Phenylimidazo[2,1-b][1,3,4]thiadiazole: Similar structure but lacks the bromine atom on the phenyl ring.
4,5-Diphenyl-4H-1,2,4-triazole-3-thione: Contains a triazole ring instead of an imidazole ring.
1,3,4-Thiadiazole Derivatives: Various derivatives with different substituents on the thiadiazole ring.
Uniqueness
6-(4-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole is unique due to the presence of both imidazole and thiadiazole rings in its structure, along with a bromine atom on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
| 947534-80-7 | |
Molekularformel |
C11H8BrN3S |
Molekulargewicht |
294.17 g/mol |
IUPAC-Name |
6-(4-bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole |
InChI |
InChI=1S/C11H8BrN3S/c1-7-14-16-11-13-10(6-15(7)11)8-2-4-9(12)5-3-8/h2-6H,1H3 |
InChI-Schlüssel |
KFHDPNSLRPLBSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NSC2=NC(=CN12)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



